molecular formula C10H7F13O2 B14268178 Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester CAS No. 153296-01-6

Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester

Cat. No.: B14268178
CAS No.: 153296-01-6
M. Wt: 406.14 g/mol
InChI Key: KJFUHDMIAMFMPU-UHFFFAOYSA-N
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Description

Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester is a fluorinated organic compound with the molecular formula C10H7F13O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is commonly used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester typically involves the esterification of octanoic acid derivatives with ethanol. One common method is the Fischer–Speier esterification, where octanoic acid is reacted with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to ensure high yield and purity. The removal of water during the reaction helps shift the equilibrium towards the formation of the ester .

Chemical Reactions Analysis

Types of Reactions

Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester involves its interaction with molecular targets through its fluorinated groups. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of biological membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octanoic acid, 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-, ethyl ester is unique due to its specific fluorination pattern and ester functional group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

CAS No.

153296-01-6

Molecular Formula

C10H7F13O2

Molecular Weight

406.14 g/mol

IUPAC Name

ethyl 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanoate

InChI

InChI=1S/C10H7F13O2/c1-2-25-4(24)3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2-3H2,1H3

InChI Key

KJFUHDMIAMFMPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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